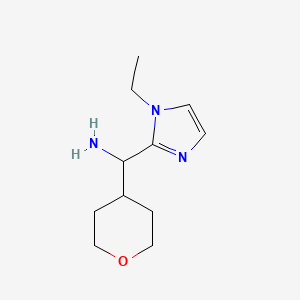

![molecular formula C14H18N2O B1425814 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine CAS No. 1483028-45-0](/img/structure/B1425814.png)

8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine

説明

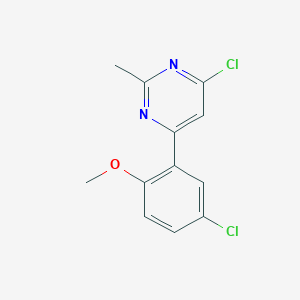

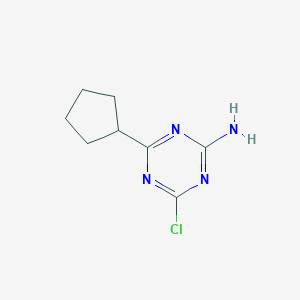

“8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine” is a chemical compound with the molecular formula C14H18N2O . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 19 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 primary amine (aliphatic), and 1 ether (aliphatic) .科学的研究の応用

-

Synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis

- Application : This research focuses on the synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. This method provides access to an unexplored library of azaspiro compounds, many of which include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .

- Method : The method involves the use of visible light irradiation and energy transfer catalysis .

- Results : The results of this research have led to the preparation and diversification of azaspiro [3.3]heptanes, which are valuable synthetic targets for drug discovery programs .

-

Biological Evaluation of 3-Azaspiro [Bicyclo [3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents

- Application : This research evaluates the potential of 3-Azaspiro [Bicyclo [3.1.0]Hexane-2,5′-Pyrimidines] as antitumor agents .

- Method : The method involves screening the antiproliferative activity of these compounds in various cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cell lines .

- Results : The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines. The screened compounds have demonstrated a significant effect of the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

- Chemical Synthesis

- Application : “8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine” is a chemical compound that can be used in various chemical reactions. It can be used as a building block in the synthesis of more complex molecules .

- Method : The specific method of application would depend on the reaction being performed. Typically, this compound would be combined with other reagents under specific conditions to form the desired product .

- Results : The results would vary depending on the specific reaction being performed. In general, the use of this compound could enable the synthesis of a wide range of complex molecules .

- Bulk Manufacturing and Custom Synthesis

- Application : “8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine” can be used in bulk manufacturing and custom synthesis . This compound can be used as a starting material or intermediate in the synthesis of a variety of other compounds .

- Method : The specific method of application would depend on the reaction being performed. Typically, this compound would be combined with other reagents under specific conditions to form the desired product .

- Results : The results would vary depending on the specific reaction being performed. In general, the use of this compound could enable the synthesis of a wide range of complex molecules .

特性

IUPAC Name |

8-phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-13-16-10-14(17-13)8-6-12(7-9-14)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEJZSAQFYIBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C3=CC=CC=C3)CN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)

![1-[(2-Ethoxyphenyl)methyl]-3-methylpiperazine](/img/structure/B1425740.png)

![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)

![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)

![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1425754.png)